N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Catalog No.
S11399047
CAS No.
M.F
C23H24N4O4
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]c...

Product Name

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H24N4O4/c1-31-17-8-6-16(7-9-17)27-14-15(12-21(27)28)22(29)24-10-11-25-23(30)19-13-26-20-5-3-2-4-18(19)20/h2-9,13,15,26H,10-12,14H2,1H3,(H,24,29)(H,25,30)

InChI Key

UIYSRWHRWXWKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound with the molecular formula C23H24N4O4 and a molecular weight of approximately 420.5 g/mol. This compound features a unique structural arrangement that includes an indole ring, a pyrrolidinone moiety, and various functional groups that enhance its potential applications in medicinal chemistry and pharmacology. The presence of the methoxyphenyl group increases its lipophilicity, which may influence its pharmacokinetic properties and biological activity.

  • Amidation: The reaction between an indole derivative and an amine to form the amide bond.
  • Carbonylation: Introducing a carbonyl group via coupling reactions, often facilitated by catalysts such as palladium.
  • Pyrrolidinone Formation: The formation of the pyrrolidinone ring from suitable precursors, often involving cyclization reactions.

Optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for achieving high yields and purity of the final product.

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide exhibits significant biological activity due to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may act on specific enzymes or receptors, potentially leading to therapeutic effects in areas such as oncology or neurology. The exact mechanisms of action are still under investigation but may involve modulation of signaling pathways or inhibition of target proteins .

The synthesis methods for N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can be categorized into:

  • Multi-step Synthesis: Involves sequential reactions where each step builds upon the previous one, often requiring purification between steps.
  • Industrial Production: Larger scale production may utilize continuous flow reactors and automated synthesis platforms to improve efficiency and yield. Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity compounds.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Pharmacology: Its interactions with biological targets make it a candidate for further exploration in drug development.
  • Research: Useful in studying biological pathways and mechanisms due to its unique structure and activity profile .

Interaction studies involving N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide focus on its binding affinity to various receptors and enzymes. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific targets at the molecular level.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or isolated proteins.

Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamideContains an indole ring and pyrrolidinoneSlightly different substitution pattern influences activity
N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamideFeatures an imidazole moietyPotentially different pharmacological profiles due to imidazole presence
2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol}Benzodiazole core adds complexityMay exhibit different receptor interactions compared to indole derivatives

These compounds highlight the uniqueness of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide through variations in their structural features and potential biological activities, emphasizing its significance in drug discovery efforts.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

420.17975526 g/mol

Monoisotopic Mass

420.17975526 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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